3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The specific interactions and resulting changes would depend on the particular target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the particular target and the structure of the derivative.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects would depend on the particular target and the structure of the derivative.
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with ethyl mercaptan to form the corresponding thioether. This intermediate is then subjected to cyclization with an appropriate indole derivative under acidic conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and viral infections due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3-(2-bromoethyl)indole: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-2-24-18-21-15-13-8-3-4-9-14(13)20-16(15)17(23)22(18)12-7-5-6-11(19)10-12/h3-10,20H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZCLZILEPIJIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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